3-(2,3-Difluorophenyl)-3-oxopropanenitrile
Overview
Description
3-(2,3-Difluorophenyl)-3-oxopropanenitrile is a chemical compound that belongs to the family of 3-oxopropanenitriles. These compounds are characterized by the presence of a nitrile group (-CN) and a ketone group (C=O) within a three-carbon chain attached to a phenyl ring. The difluorophenyl group indicates the presence of two fluorine atoms on the phenyl ring, which can significantly affect the chemical and physical properties of the molecule.
Synthesis Analysis
The synthesis of 3-oxopropanenitriles can be achieved through various methods. One approach involves the oxidative cyclization of 3-oxo-3-phenylpropanenitrile using manganese(III) acetate with conjugated alkenes, leading to the formation of 4,5-dihydrofuran-3-carbonitriles . Another method for synthesizing polyfluoroalkyl-substituted 3-oxopropanenitriles is the direct synthesis from lithium 3-(polyfluoroalkyl)-1,3-diketonates using a sodium nitrite/acetic acid system . Additionally, radical addition of 3-oxopropanenitriles to dienes promoted by cerium(IV) ammonium nitrate and manganese(III) acetate has been reported . These methods highlight the versatility of 3-oxopropanenitriles in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of 3-oxopropanenitriles can be determined using various spectroscopic techniques. For instance, the structure of 4,4-difluoro-1-phenylbutane-1,2,3-trione 2-oxime, a related compound, has been elucidated by X-ray crystallography . This technique allows for the precise determination of the molecular geometry and the spatial arrangement of atoms within the molecule.
Chemical Reactions Analysis
3-Oxopropanenitriles are reactive intermediates that can undergo various chemical reactions. They have been used as precursors for the synthesis of heterocyclic compounds , and in rhodium-catalyzed C-H activation/annulation reactions with internal alkynes to produce substituted carbazoles and fused carbazole derivatives . These reactions demonstrate the potential of 3-oxopropanenitriles in constructing complex molecular architectures.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-oxopropanenitriles are influenced by the substituents on the phenyl ring. The presence of electron-withdrawing groups such as fluorine atoms can affect the reactivity and stability of the molecule. The introduction of polyfluoroalkyl groups has been shown to facilitate the synthesis of trione oximes, indicating that the electronic properties of the substituents play a crucial role in the chemical behavior of these compounds . Additionally, the electrophilic cyanoacetylation of heterocycles with mixed anhydrides has been employed to synthesize variously substituted 3-oxopropanenitriles, suggesting that the reactivity towards nucleophilic attack is an important characteristic of these molecules .
Scientific Research Applications
Oxidative Cyclization and Radical Addition
- Oxidative Cyclization : 3-oxopropanenitriles, including derivatives similar to 3-(2,3-Difluorophenyl)-3-oxopropanenitrile, undergo oxidative cyclizations mediated by manganese(III) acetate. These reactions yield 4,5-dihydrofuran-3-carbonitriles, with variations in yield based on the substituents present on the alkenes used in the reaction (Yılmaz, Uzunalioğlu, & Pekel, 2005).
- Radical Addition : Radical addition of 3-oxopropanenitriles to terminal dienes, promoted by cerium(IV) ammonium nitrate and manganese(III) acetate, results in 5-ethenyl-4,5-dihydrofuran-3-carbonitriles. The study highlights the selectivity of the radical addition process, which occurs at the terminal double bond of dienes (Hocaoglu & Yılmaz, 2019).
Safety And Hazards
properties
IUPAC Name |
3-(2,3-difluorophenyl)-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO/c10-7-3-1-2-6(9(7)11)8(13)4-5-12/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLXLORMUYGZQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593902 | |
Record name | 3-(2,3-Difluorophenyl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00593902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Difluorophenyl)-3-oxopropanenitrile | |
CAS RN |
267880-87-5 | |
Record name | 3-(2,3-Difluorophenyl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00593902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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